molecular formula C8H6BrN B1267194 4-Bromo-2-methylbenzonitrile CAS No. 67832-11-5

4-Bromo-2-methylbenzonitrile

Cat. No.: B1267194
CAS No.: 67832-11-5
M. Wt: 196.04 g/mol
InChI Key: LPEBMDFRIKYFCF-UHFFFAOYSA-N
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Description

4-Bromo-2-methylbenzonitrile is an organic compound with the molecular formula C₈H₆BrN. It is a derivative of benzonitrile, where a bromine atom is substituted at the fourth position and a methyl group at the second position of the benzene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methylbenzonitrile can be synthesized through various methods. One common method involves the bromination of 2-methylbenzonitrile using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetic acid or carbon tetrachloride at a controlled temperature to ensure selective bromination at the para position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes with stringent control over reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: 4-Amino-2-methylbenzonitrile, 4-Mercapto-2-methylbenzonitrile.

    Oxidation: 4-Bromo-2-methylbenzoic acid, 4-Bromo-2-methylbenzaldehyde.

    Reduction: 4-Bromo-2-methylbenzylamine.

Scientific Research Applications

4-Bromo-2-methylbenzonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylbenzonitrile largely depends on its chemical reactivity. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the methyl and nitrile groups undergo transformations that alter the compound’s chemical structure and properties .

Comparison with Similar Compounds

  • 4-Bromo-3-methylbenzonitrile
  • 2-Bromo-4-methylbenzonitrile
  • 4-Fluoro-2-methylbenzonitrile

Comparison: 4-Bromo-2-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. For instance, the position of the bromine and methyl groups affects the compound’s electronic distribution and steric hindrance, influencing its behavior in chemical reactions .

Properties

IUPAC Name

4-bromo-2-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEBMDFRIKYFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218075
Record name 4-Bromo-2-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67832-11-5
Record name 4-Bromo-2-methylbenzonitrile
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Record name 67832-11-5
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Record name 4-Bromo-2-methylbenzonitrile
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Record name 4-Bromo-2-methylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key optical properties of 4-Bromo-2-methylbenzonitrile as identified in the research?

A1: The research highlights several important optical properties of this compound crystals:

  • UV cutoff wavelength: The crystal exhibits a UV cutoff wavelength at 221.6 nm []. This indicates that the material absorbs UV light below this wavelength, which could be relevant for applications involving UV filtering.
  • Bandgap: The optical bandgap, calculated using Tauc's plot, is determined to be 4.87 eV []. This relatively wide bandgap suggests potential applications in optoelectronic devices.
  • Photoluminescence: The crystal displays photoluminescence with emissions in the violet and red regions of the spectrum []. This property could be valuable for applications in displays or optical sensors.
  • Second Harmonic Generation (SHG): The study confirms the presence of SHG using the Kurtz-Perry powder technique []. This nonlinear optical property is crucial for applications like laser frequency conversion and optical data storage.

Q2: How was the this compound crystal characterized in the study?

A2: The researchers employed various techniques to characterize the this compound crystal:

  • Single crystal X-ray diffraction: This technique confirmed the crystalline nature and provided unit cell parameters: a = 4.08 Å, b = 6.61 Å, c = 28.93 Å, α = 90°, β = 90°, γ = 90° [].
  • FTIR and FT-Raman spectroscopy: These vibrational spectroscopic methods were used to identify the functional groups present in the crystal structure [].
  • UV-Vis spectroscopy: This technique was employed to determine the UV cutoff wavelength and estimate the optical bandgap [].
  • Photoluminescence spectroscopy: This method revealed the violet and red emissions of the crystal upon excitation [].
  • Thermal analysis (TG/DTA): This analysis showed the thermal stability of the crystal up to 125.59 °C [].

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